Cytidine 5'-diphosphoglycerol disodium salt

Description

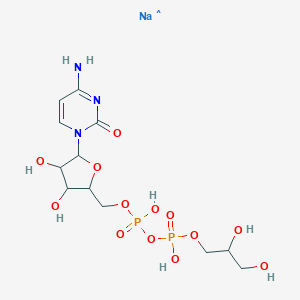

Cytidine 5'-diphosphoglycerol disodium salt (CDP-glycerol) is a nucleotide derivative composed of cytidine linked to a diphosphate-glycerol moiety. Its molecular formula is C₁₂H₁₉N₃Na₂O₁₃P₂, with a CAS number of 102601-56-9 . This compound plays specialized roles in biosynthesis pathways, particularly in hyperthermophilic organisms, where it contributes to the production of compatible solutes like cyclic 2,3-diphosphoglycerate . Its structural uniqueness lies in the glycerol group attached to the diphosphate bridge, distinguishing it from other cytidine-based nucleotides.

Properties

InChI |

InChI=1S/C12H21N3O13P2.Na/c13-8-1-2-15(12(20)14-8)11-10(19)9(18)7(27-11)5-26-30(23,24)28-29(21,22)25-4-6(17)3-16;/h1-2,6-7,9-11,16-19H,3-5H2,(H,21,22)(H,23,24)(H2,13,14,20); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTUVJJCIZBYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(CO)O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3NaO13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585112 | |

| Record name | PUBCHEM_16219179 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102601-56-9 | |

| Record name | PUBCHEM_16219179 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosphorylation of Cytidine Derivatives

The core strategy for synthesizing cytidine diphosphate derivatives involves sequential phosphorylation of cytidine. For CDP-glycerol, this typically begins with the activation of cytidine’s 5'-hydroxyl group.

Step 1: Synthesis of Cytidine 5'-Monophosphate (CMP)

CMP serves as the foundational intermediate. As detailed in Search Result, CMP disodium salt is synthesized via reaction of cytidine with triethyl phosphate and phosphorus oxychloride (POCl₃) at low temperatures (-15°C to 5°C). The reaction proceeds as follows:

Key conditions include:

-

Temperature : -15°C to 5°C to minimize side reactions.

-

Reaction Time : 10–30 hours for ≥99% conversion.

-

Workup : Hydrolysis with ice-cold brine, pH adjustment to 7.0–8.0 using NaOH, and precipitation with ethanol.

Critical Parameters :

-

Solvent : Anhydrous pyridine or dimethylformamide (DMF).

-

Temperature : Room temperature (20–25°C).

-

Yield : ~60–70% after purification via ion-exchange chromatography.

Step 3: Glycerol Conjugation

CDP-glycerol is formed by coupling CDP with glycerol phosphate. Enzymatic methods using CDP-glycerol pyrophosphorylase are preferred for stereospecificity, but chemical approaches employ carbodiimides:

Reaction Conditions :

-

Activators : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

pH : 6.5–7.5 to stabilize phosphate groups.

-

Purification : Anion-exchange chromatography (e.g., DEAE-Sephadex).

Enzymatic Synthesis

Enzymatic routes offer higher regioselectivity and avoid harsh conditions. CDP-glycerol pyrophosphorylase catalyzes the transfer of glycerol phosphate from CTP to glycerol-3-phosphate:

Optimization Factors :

-

Enzyme Source : Recombinant enzymes from E. coli or S. cerevisiae.

-

Cofactors : Mg²⁺ (5–10 mM) for activation.

-

Yield : 80–90% with immobilized enzyme systems.

Purification and Characterization

Isolation Techniques

Ethanol Precipitation :

Crude CDP-glycerol is precipitated using 2–3 volumes of cold ethanol, followed by centrifugation (10,000 ×g, 15 min). This step removes unreacted glycerol phosphate and salts.

Ion-Exchange Chromatography :

DEAE-Sepharose columns equilibrated with 50 mM Tris-HCl (pH 8.0) elute CDP-glycerol using a linear NaCl gradient (0–1.0 M). Fractions are monitored via UV absorbance at 280 nm.

Activated Carbon Treatment :

To decolorize and remove organic impurities, 1–2% (w/v) activated carbon is stirred with the solution for 1 hour before filtration.

Analytical Validation

HPLC Analysis :

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 | 20 mM KH₂PO₄ (pH 4.5) | 1.0 mL/min | 8.2 min |

NMR Spectroscopy :

-

¹H NMR (D₂O) : δ 6.10 (d, H-1'), 4.45 (m, glycerol CH₂).

-

³¹P NMR : δ -10.2 (d, α-phosphate), -22.5 (d, β-phosphate).

Mass Spectrometry :

-

ESI-MS : m/z 527.1 [M-2Na+H]⁻.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost |

|---|---|---|---|---|

| Chemical | 60–70 | 95–98 | 48–72 | High |

| Enzymatic | 80–90 | ≥99 | 24–36 | Moderate |

Key Findings :

-

Enzymatic synthesis outperforms chemical methods in yield and purity but requires specialized enzymes.

-

Chemical routes are scalable but necessitate rigorous purification to eliminate byproducts like cytidine monophosphate.

Challenges and Innovations

Stability Issues

CDP-glycerol is prone to hydrolysis at the pyrophosphate linkage. Stabilization strategies include:

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-diphosphoglycerol disodium salt can undergo various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, under neutral or slightly basic conditions.

Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides, under various conditions depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cytidine 5’-diphosphoglycerol disodium salt derivatives with altered functional groups, while reduction can result in the formation of reduced cytidine derivatives .

Scientific Research Applications

Scientific Research Applications

- Lipid Synthesis

- Cell Signaling

- Antiviral Research

- Cancer Research

Case Study 1: Lipid Metabolism

A study conducted on Bacillus subtilis demonstrated that manipulation of CDP-glycerol levels significantly affected the synthesis of teichoic acids, which are critical for bacterial cell wall integrity. The study highlighted the enzyme TagD's role in regulating CDP-glycerol levels and its downstream effects on bacterial growth and survival .

Case Study 2: Antiviral Activity

Research on the antiviral potential of nucleotide analogs derived from CDP-glycerol showed promising results against Hepatitis C virus (HCV). The study indicated that these analogs could effectively inhibit HCV replication by targeting viral polymerase activity, thus preventing viral RNA synthesis .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Lipid Synthesis | Intermediate in phosphatidylglycerol and cardiolipin synthesis | Essential for mitochondrial membrane integrity |

| Cell Signaling | Involved in signaling pathways affecting cell survival | Influences apoptosis and proliferation |

| Antiviral Research | Potential antiviral activity through nucleotide metabolism interference | Effective against HCV replication |

| Cancer Research | Modulates lipid composition in tumor cells | Targeting lipid biosynthesis may inhibit growth |

Mechanism of Action

The mechanism of action of cytidine 5’-diphosphoglycerol disodium salt involves its role as a precursor in the synthesis of RNA. It is incorporated into RNA molecules during transcription, influencing the structure and function of the resulting RNA. The compound interacts with various enzymes and molecular targets, including RNA polymerase and ribonucleotide reductase, to exert its effects .

Comparison with Similar Compounds

Cytidine nucleotides vary in phosphate group number and attached functional moieties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences:

Phosphate and Functional Groups :

- CDP-glycerol contains a diphosphate bridge linked to glycerol, enabling its role in stress adaptation in extremophiles .

- CMP has a single phosphate group and is commonly used in nutritional and biochemical assays .

- CDP lacks the glycerol moiety and serves as an intermediate in phospholipid biosynthesis (e.g., CDP-choline) .

- CTP features three phosphate groups and is critical in nucleic acid metabolism and energy transfer .

Biological Roles :

- CDP-glycerol is specialized for synthesizing cyclic diphosphoglycerate, a thermostabilizing solute in hyperthermophiles .

- CTP is a high-energy molecule essential for RNA synthesis and enzymatic reactions like CTP synthase .

- CDP-choline facilitates phosphatidylcholine synthesis, critical for cell membrane integrity .

Research Applications :

- CDP-glycerol : Used in studies of extremophile biochemistry .

- CTP : Applied in molecular biology for in vitro transcription and enzyme kinetics .

- CMP : Utilized in food science and as a precursor for nucleotide analogs .

CDP-Glycerol in Hyperthermophiles

CDP-glycerol is a precursor in the biosynthesis of cyclic 2,3-diphosphoglycerate, a molecule that stabilizes proteins and nucleic acids under extreme temperatures. This pathway is critical for the survival of organisms like Thermococcus species .

CTP in Nucleic Acid Metabolism

CTP serves as a substrate for RNA polymerases and DNA ligases. Studies using CTP analogs (e.g., isotopically labeled CTP) have elucidated mechanisms of nucleic acid synthesis and repair . Its sodium salt form (CAS 36051-68-0) is commercially available for research applications .

Industrial and Nutritional Uses of CMP

CMP disodium salt (CAS 6757-06-8) is certified for use in infant formula and dietary supplements due to its safety profile . Its role in nucleotide mixtures for animal feed has also been documented .

Biological Activity

Cytidine 5'-diphosphoglycerol (CDP-glycerol) disodium salt is a nucleotide derivative that plays a critical role in various biological processes, particularly in the synthesis of glycerol phosphate and teichoic acids in bacterial cell walls. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure : CDP-glycerol is characterized by its structure, which consists of a cytidine moiety linked to a diphosphate group and a glycerol backbone. This structure allows it to act as a substrate for various enzymatic reactions.

Enzymatic Function : The primary enzymatic function of CDP-glycerol is catalyzed by glycerol-3-phosphate cytidylyltransferase, encoded by the tagD gene in Bacillus subtilis. This enzyme facilitates the transfer of the cytidylyl group from cytidine triphosphate (CTP) to sn-glycerol 3-phosphate, forming CDP-glycerol, which is crucial for the synthesis of teichoic acids .

Biological Activity

Role in Bacterial Physiology : CDP-glycerol is essential for the biosynthesis of teichoic acids, which are important components of the cell wall in Gram-positive bacteria. These acids contribute to cell wall integrity and play roles in cell division and antibiotic resistance. The synthesis pathway involves several key enzymes, including TagB and TagF, which incorporate CDP-glycerol into the teichoic acid polymer .

Cytotoxicity and Therapeutic Potential : Research has indicated that nucleotide analogs like CDP-glycerol can exhibit cytotoxic effects when incorporated into nucleic acids. This property is leveraged in drug development, particularly for targeting cancer cells. The incorporation of such compounds can disrupt normal cellular functions, leading to apoptosis in rapidly dividing cells .

Case Studies

- Cytotoxicity Analysis : A study investigated the cytotoxic effects of CDP-glycerol on various cancer cell lines. Results showed that treatment with CDP-glycerol led to increased apoptosis markers compared to control groups. The mechanism was attributed to its incorporation into RNA, disrupting normal transcriptional processes .

- Metabolic Pathway Interactions : Another study explored the metabolic pathways involving CDP-glycerol in Staphylococcus aureus. It was found that disruptions in CDP-glycerol synthesis affected cell wall integrity and increased susceptibility to antibiotics like vancomycin .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 15271.45 Da |

| Enzyme Activity | Glycerol-3-phosphate cytidylyltransferase |

| Role in Bacteria | Teichoic acid synthesis |

| Cytotoxicity | Induces apoptosis in cancer cells |

Q & A

Q. How can researchers confirm the identity and purity of cytidine 5'-diphosphoglycerol disodium salt in experimental preparations?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) to assess purity, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to verify molecular structure. Cross-reference retention times and spectral data with certified reference standards. For purity, ensure the absence of contaminants (e.g., unreacted precursors or degradation products) via UV absorbance at 260–280 nm, as cytidine derivatives exhibit characteristic absorption .

Q. What are the key structural features of this compound critical for its biochemical activity?

- Methodological Answer: The molecule comprises a cytidine moiety linked to a diphosphoglycerol group. Key features include:

- The pyrimidine ring of cytidine, which enables base-pairing interactions in RNA-like systems.

- The diphosphate bridge, essential for energy transfer in enzymatic reactions.

- The glycerol moiety, which contributes to solubility and membrane interactions.

Structural validation via X-ray crystallography or computational modeling (e.g., density functional theory) can resolve stereochemical details .

Q. What are the solubility and stability considerations for preparing aqueous solutions of this compound?

- Methodological Answer: The disodium salt form enhances water solubility. Prepare solutions in neutral or slightly alkaline buffers (pH 7.0–8.0) to prevent hydrolysis. Avoid prolonged exposure to light or heat (>4°C), as phosphorylated nucleosides are prone to degradation. For long-term storage, lyophilize aliquots and store at ≤-20°C under inert gas (e.g., argon) to minimize oxidation .

Advanced Research Questions

Q. How can experimental designs address discrepancies in reported enzymatic interactions of this compound (e.g., conflicting inhibition data)?

- Methodological Answer: Systematically test variables such as:

- Enzyme source (e.g., recombinant vs. tissue-extracted proteins).

- Cofactor requirements (e.g., Mg²⁺ or Ca²⁺ dependence).

- Substrate competition assays using isotopic labeling (³²P or ¹⁴C) to track phosphate transfer kinetics.

Validate findings with orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity or cryo-EM for structural insights .

Q. What strategies resolve contradictions in its role as a cofactor in lipid biosynthesis pathways?

- Methodological Answer: Employ genetic knockout models (e.g., CRISPR/Cas9) to silence enzymes like phosphatidylcholine synthase. Monitor metabolic flux via LC-MS-based lipidomics to quantify downstream products (e.g., phosphatidylglycerol). Compare results with in vitro reconstitution assays using purified enzymes and controlled substrate ratios .

Q. How can researchers quantify trace amounts of this compound in complex biological matrices?

- Methodological Answer: Use a triple-quadrupole mass spectrometer with multiple reaction monitoring (MRM) for high sensitivity. Pair with hydrophilic interaction liquid chromatography (HILIC) to separate polar metabolites. Validate with stable isotope-labeled internal standards (e.g., ¹³C or ¹⁵N analogs) to correct for matrix effects .

Q. What purification techniques are optimal for isolating this compound from enzymatic reaction mixtures?

- Methodological Answer: Apply ion-exchange chromatography (e.g., DEAE-Sepharose) to exploit the negatively charged phosphate groups. Follow with size-exclusion chromatography (SEC) to remove high-molecular-weight contaminants. Confirm purity via PAGE or capillary electrophoresis .

Q. How does pH variability impact its stability in buffer systems during long-term enzymatic assays?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound at varying pH (4.0–9.0) and temperatures (4–37°C). Monitor degradation via HPLC-MS and quantify hydrolysis products (e.g., cytidine monophosphate). Use phosphate or Tris buffers for pH stability, avoiding carbonate buffers due to gas formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.